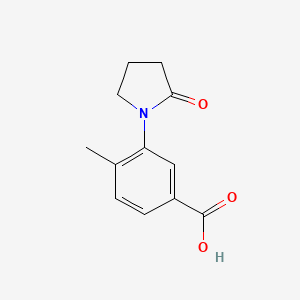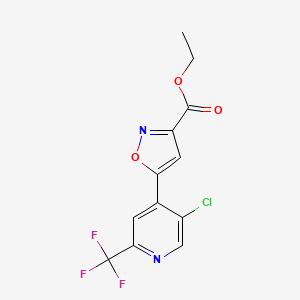
2-(5-Methylfuran-2-yl)butanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Methylfuran-2-yl)butanal is an organic compound with the molecular formula C9H12O2 It is a furan derivative, characterized by a furan ring substituted with a methyl group at the 5-position and a butanal group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(5-Methylfuran-2-yl)butanal can be synthesized through the hydroxyalkylation/alkylation of 2-methylfuran with butanal. This reaction is typically carried out using acidic ion-exchange resins as catalysts. The reaction conditions involve temperatures ranging from 50°C to 90°C and a stoichiometric reactant molar ratio of 2-methylfuran to butanal (2:1). The highest butanal conversion (90%) is achieved at 50°C over Dowex 50Wx2 with negligible formation of 2-methylfuran oligomers .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the use of biomass-derived feedstocks and catalytic processes is a promising approach for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Methylfuran-2-yl)butanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions can be facilitated by acids or Lewis acids.
Major Products
Oxidation: 2-(5-Methylfuran-2-yl)butanoic acid or 2-(5-Methylfuran-2-yl)butanone.
Reduction: 2-(5-Methylfuran-2-yl)butanol.
Substitution: Various substituted furans depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(5-Methylfuran-2-yl)butanal has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of flavoring agents and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-(5-Methylfuran-2-yl)butanal involves its interaction with various molecular targets. The furan ring can undergo oxidation to form reactive intermediates, which can further react with biological molecules. The aldehyde group can form Schiff bases with amines, leading to the formation of imines and other derivatives. These reactions can modulate biological pathways and exert various effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylfuran: A precursor for 2-(5-Methylfuran-2-yl)butanal, used in similar hydroxyalkylation/alkylation reactions.
5-Methylfurfural: Another furan derivative with similar reactivity but different applications.
2-(5-Methylfuran-2-yl)ethanol: A reduction product of this compound with different chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and industrial chemistry.
Propiedades
Número CAS |
123821-11-4 |
|---|---|
Fórmula molecular |
C9H12O2 |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
2-(5-methylfuran-2-yl)butanal |
InChI |
InChI=1S/C9H12O2/c1-3-8(6-10)9-5-4-7(2)11-9/h4-6,8H,3H2,1-2H3 |
Clave InChI |
PFLUFBMKOXFWSD-UHFFFAOYSA-N |
SMILES canónico |
CCC(C=O)C1=CC=C(O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2,4-Dichloro-6-methylpyrido[3,4-d]pyrimidine](/img/structure/B13711509.png)

![3,4-Bis[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B13711540.png)
![1H-Naphtho[1,2-d][1,3]oxazin-2(4H)-one](/img/structure/B13711543.png)
